molecular formula C9H12O B1215980 Isopropoxybenzene CAS No. 2741-16-4

Isopropoxybenzene

Cat. No. B1215980
CAS RN: 2741-16-4
M. Wt: 136.19 g/mol
InChI Key: ZYNMJJNWXVKJJV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isopropoxybenzene and its derivatives has been a subject of study to enhance the efficiency and applicability of this compound in organic synthesis. One notable method involves the end-quenching of TiCl4-catalyzed quasiliving polyisobutylene with alkoxybenzenes, including isopropoxybenzene, which allows for direct chain-end functionalization. This method demonstrates the versatility of isopropoxybenzene in polymer science, providing a pathway for creating functionally diverse materials (Morgan, Martínez-Castro, & Storey, 2010).

Molecular Structure Analysis

Isopropoxybenzene's molecular structure offers insights into its chemical reactivity and interactions. Studies involving reactions with triruthenium dodecacarbonyl have shed light on the structural configurations resulting from such interactions, illustrating the compound's ability to engage in complex formations (Blake et al., 1996). These investigations are crucial for understanding the fundamental aspects of isopropoxybenzene's behavior in chemical processes.

Scientific Research Applications

Polymerization and End-Quenching

  • End-Quenching of Polymerizations : Isopropoxybenzene is utilized in end-quenching TiCl4-catalyzed quasiliving isobutylene polymerizations. This process involves alkoxybenzenes like isopropoxybenzene, which effectively terminates the polymerization, allowing for direct chain-end functionalization. The reactions were tolerant of various temperatures and were unimpeded by different olefin termini (Morgan, Martínez-Castro, & Storey, 2010).

Catalyst Studies

  • Influence on Catalytic Activities : Research has explored Hoveyda–Grubbs-like catalysts with the isopropoxybenzene part replaced by benzofuran derivatives. Computational methods showed some complex modifications involving isopropoxybenzene as good candidates for potent metathesis catalysts, with lower activation free energies compared to the Hoveyda–Grubbs catalyst (Trzaskowski & Ostrowska, 2016).

Photoswitching Studies

  • Azobenzene Photoswitching : Studies on amidoazobenzene derivatives, which include isopropoxybenzene, found that these compounds can undergo photoswitching using green and blue light, avoiding the need for UV light. This is significant for applications in biological systems where UV light can be harmful (Beharry, Sadovski, & Woolley, 2011).

Sensor Development

  • Voltammetric Analysis : Isopropoxybenzene has been studied in the context of developing sensors for dihydroxybenzene isomers. Modified electrodes with carbon nanotubes showed an enhanced electrocatalytic response towards these compounds, indicating potential applications in environmental analysis and chemical industry (Ding et al., 2005).

Environmental Applications

  • Removal of Environmental Pollutants : Research involving the adsorption and removal of nitrobenzene, a harmful environmental pollutant, has been conducted using materials like graphene oxide and nanocrystalline hydroxyapatite. These studies are crucial for environmental cleanup and managing industrial waste (Wei et al., 2010; Mousavi et al., 2020).

Biological Studies

  • Sea Urchin Embryo Studies : A synthetic derivative of polyalkoxybenzenes, which includes isopropoxybenzene, has been used in studies involving sea urchin embryos. It was found to cause selective loss of motile cilia in these embryos, providing a tool for studying ciliary function in embryogenesis (Semenova et al., 2008).

Safety And Hazards

Isopropoxybenzene may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is classified as a flammable liquid .

properties

IUPAC Name

propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-8(2)10-9-6-4-3-5-7-9/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNMJJNWXVKJJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10181834
Record name Isopropyl phenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10181834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropoxybenzene

CAS RN

2741-16-4
Record name (1-Methylethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2741-16-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopropyl phenyl ether
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Record name Isopropyl phenyl ether
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopropoxybenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
191
Citations
DL Morgan, N Martinez-Castro, RF Storey - Macromolecules, 2010 - ACS Publications
… In situ cleavage of the ether linkage of anisole and isopropoxybenzene … the isopropoxybenzene-capped PIB is shown in Figure 1B. Resonances due to the alkylated …
Number of citations: 68 pubs.acs.org
HD Choi, SH Shin, BW Son - Archives of Pharmacal Research, 1996 - Springer
… 6 steps starting from isopropoxybenzene and methyl c~-chloro-0~-(methylthio)acetate (1). The key intermediate (4) was prepared by FriedelCrafts reaction of isopropoxybenzene with (1…
Number of citations: 8 link.springer.com
MK Eberhardt, G Chuchani - The Journal of Organic Chemistry, 1972 - ACS Publications
… the sequence anisóle < phenol < phenetole < isopropoxybenzene of increasing reactivity. Theresults of the calculations … For isopropoxybenzene structure i was found to be most stable. …
Number of citations: 7 pubs.acs.org
B Trzaskowski, K Ostrowska - RSC advances, 2016 - pubs.rsc.org
… –Grubbs-like catalysts with the isopropoxybenzene part replaced by 1-benzofuran and ten … is relatively strong, simple modification of isopropoxybenzene by benzofuran doesn't lead to …
Number of citations: 8 pubs.rsc.org
HD Choi, YS Kowak, DH Geum, BW Son - Archives of Pharmacal …, 1994 - Springer
Friedel-Crafts reaction of isopropoxybenzene with methyl α-chloro-α-(methylthio)acetate1 afforded methyl α-methylthio-p-isopropoxyphenylacetate2d, which was readily converted into …
Number of citations: 10 link.springer.com
B Yang, RF Storey - Polymer Chemistry, 2015 - pubs.rsc.org
… Early-reaction elimination such as this has not been observed by us with isopropoxybenzene in the presence of TiCl 4 , but we have shown that non-aromatic, sterically hindered ethers, …
Number of citations: 10 pubs.rsc.org
H Ohi, E Takahara, S Ohta, M Hirobe - Xenobiotica, 1992 - Taylor & Francis
… ratio of aromatic p-hydroxylation or O-dealkylation to aromatic o-hydroxylation decreased in anisole metabolism, and showed no uniform change in phenetole and isopropoxybenzene …
Number of citations: 12 www.tandfonline.com
AY Koposov, RR Karimov, IM Geraskin… - The Journal of …, 2006 - ACS Publications
… Single-crystal X-ray diffraction analysis of 1-iodyl-2-isopropoxybenzene 8c and 1-iodyl-2-butoxybenzene 8d revealed pseudopolymeric arrangements in the solid state formed by …
Number of citations: 58 pubs.acs.org
LV Azaryan, SA Avetisyan, NE Akopyan… - Pharmaceutical …, 1978 - Springer
… In the synthesis of p-isopropoxyacetophenone by reacting isopropoxybenzene with acetic anhydride or acetyl chloride in the presence of catalysts, partial elimination of the isopropyl …
Number of citations: 4 link.springer.com
GBR De Graaff, SJH van Dijck‐Rothuis… - Recueil des Travaux …, 1955 - Wiley Online Library
The results of a preliminary investigation on the action of ethyl diazoacetate on 1‐butoxybutane, 1‐methoxyheptane, and a series of arylalkyl ethers are described. In every case but one…
Number of citations: 9 onlinelibrary.wiley.com

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